4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)
Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) is a complex organic compound characterized by its multiple biphenyl and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable methanetetrayl precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pH, is crucial to ensure the consistency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other porous materials.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: Similar in structure but contains carboxylic acid groups instead of aldehyde groups.
4,4’,4’‘,4’‘’-Methanetetrayltetrakis(4-aminophenyl)methane: Contains amino groups instead of hydroxyl and aldehyde groups.
Properties
IUPAC Name |
2-hydroxy-5-[4-[tris[4-(3-formyl-4-hydroxyphenyl)phenyl]methyl]phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H36O8/c54-29-41-25-37(9-21-49(41)58)33-1-13-45(14-2-33)53(46-15-3-34(4-16-46)38-10-22-50(59)42(26-38)30-55,47-17-5-35(6-18-47)39-11-23-51(60)43(27-39)31-56)48-19-7-36(8-20-48)40-12-24-52(61)44(28-40)32-57/h1-32,58-61H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCIKBHOPWEHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(C3=CC=C(C=C3)C4=CC(=C(C=C4)O)C=O)(C5=CC=C(C=C5)C6=CC(=C(C=C6)O)C=O)C7=CC=C(C=C7)C8=CC(=C(C=C8)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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